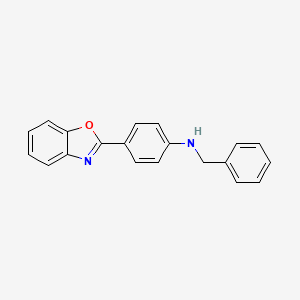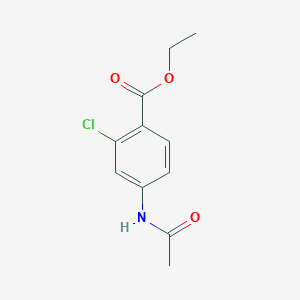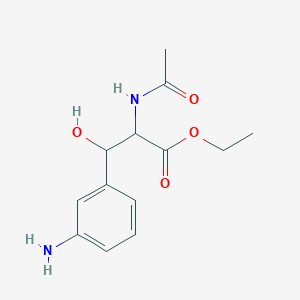![molecular formula C22H28O3 B5139349 1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as DPN, is a synthetic compound that belongs to the group of selective estrogen receptor modulators (SERMs). This chemical has been extensively studied for its potential use in scientific research, particularly in the field of endocrinology. In
作用機序
DPN exerts its effects by binding to and activating ERβ. ERβ is a nuclear receptor that regulates gene expression in response to estrogen signaling. DPN binds to the ligand-binding domain of ERβ, inducing a conformational change that allows for the recruitment of co-activator proteins and subsequent gene transcription. The specific genes activated by DPN depend on the tissue and cell type, but generally include those involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
DPN has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type. In bone cells, DPN has been shown to increase osteoblast differentiation and activity, leading to increased bone formation. In the cardiovascular system, DPN has been shown to improve endothelial function and reduce inflammation, potentially reducing the risk of cardiovascular disease. In the nervous system, DPN has been shown to promote neurite outgrowth and protect against neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using DPN in lab experiments is its specificity for ERβ. This allows researchers to study the specific effects of ERβ activation without the confounding effects of ERα activation. DPN is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, there are some limitations to using DPN. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, DPN may not fully recapitulate the effects of endogenous estrogen signaling, which can be more complex and multifaceted.
将来の方向性
There are many potential future directions for research involving DPN. One area of interest is the role of ERβ in cancer development and progression. DPN has been shown to have anti-proliferative effects in some cancer cell lines, suggesting that it may have potential as a cancer therapeutic. Additionally, DPN may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of DPN in these areas.
合成法
DPN can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenol with butyl bromide to form 4-(2,5-dimethylphenoxy)butyl bromide. This intermediate is then reacted with 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a palladium catalyst to yield DPN. The purity and yield of DPN can be improved using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
DPN has been widely used in scientific research to study the role of estrogen receptors in various physiological processes. It has been shown to selectively activate estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), making it a valuable tool for studying the specific effects of ERβ activation. DPN has been used to investigate the role of ERβ in a range of processes, including bone metabolism, cardiovascular function, and nervous system development.
特性
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-5-8-19-11-12-20(22(16-19)23-4)24-13-6-7-14-25-21-15-17(2)9-10-18(21)3/h5,8-12,15-16H,6-7,13-14H2,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWXWAOFKHLFN-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)

![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)
![4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)



![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)